methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
The synthesis of METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyrimidine Moiety: The pyrimidine ring is typically formed by the condensation of β-dicarbonyl compounds with amidines.
Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine moieties are then coupled through a series of condensation reactions, often involving acylation and cyclization steps.
Final Coupling with Benzoate: The final step involves the coupling of the intermediate with methyl 4-aminobenzoate under suitable conditions to form the target compound[][4].
Chemical Reactions Analysis
METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions:
Scientific Research Applications
METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
METHYL 4-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
4,5-Dimethyl-6-oxo-1,6-dihydropyrimidine: A pyrimidine derivative with similar structural features.
Methyl 4-aminobenzoate: A benzoate derivative used in various synthetic applications.
Properties
Molecular Formula |
C21H23N5O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N5O4/c1-12-10-13(2)26(24-12)21-22-15(4)14(3)19(28)25(21)11-18(27)23-17-8-6-16(7-9-17)20(29)30-5/h6-10H,11H2,1-5H3,(H,23,27) |
InChI Key |
ACDKNQOPUDILTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OC)C)C)C |
Origin of Product |
United States |
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